molecular formula C15H12F2O2 B2997047 Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate CAS No. 2140327-06-4

Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate

Cat. No. B2997047
CAS RN: 2140327-06-4
M. Wt: 262.256
InChI Key: ISXATGKXDBNMNW-UHFFFAOYSA-N
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Description

“Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate” likely belongs to a class of organic compounds known as benzoates. These are organic compounds containing a benzene ring which is substituted by one carboxyl group and one methyl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the presence of electron-withdrawing groups can facilitate the opening of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the melting point, boiling point, and density can be measured experimentally .

Scientific Research Applications

Materials Science and Chemical Properties

  • Polymeric Applications : Research on phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate derivatives demonstrates their utility in creating poly(p-benzamide)s with unique optical properties, indicating potential applications in materials science, especially for optoelectronic devices (Takagi et al., 2013).

  • Chemical Synthesis and Analysis : The synthesis and characterization of complexes and their kinetics offer insights into the chemical behaviors of related compounds, providing a foundation for developing new materials and catalysts. For example, studies on 1,3-dimethyl-4-(diphenylphosphino)imidazolium triflate highlight its coordination capability towards transition metals, indicating its potential in catalysis and material science applications (Ruiz et al., 2015).

Pharmaceutical Research

  • Drug Design and Medicinal Chemistry : The exploration of triphenylstannyl 4-((arylimino)methyl)benzoates showcases the development of metal complexes with selective cytotoxicity, offering a path towards designing novel anticancer agents. Such studies demonstrate the pharmaceutical potential of structurally related compounds in targeting specific diseases with high efficacy and selectivity (Basu Baul et al., 2017).

  • Antioxidant Activity : The synthesis and in vitro antioxidant activity assessment of novel derivatives, such as 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, underscore the importance of structural modifications in enhancing biological activity, suggesting potential applications in developing antioxidant therapies (Yüksek et al., 2015).

Chemical Analysis and Method Development

  • Analytical Chemistry : Studies on methods for the selective and quantitative analysis of 4-hydroxybenzoate preservatives by techniques such as microemulsion electrokinetic chromatography highlight the importance of analytical method development for accurately quantifying similar compounds in various matrices, crucial for quality control in pharmaceuticals and cosmetics (Mahuzier et al., 2001).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For example, some compounds may be harmful if swallowed .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

properties

IUPAC Name

methyl 4-(3,5-difluorophenyl)-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-9-5-10(15(18)19-2)3-4-14(9)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXATGKXDBNMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate

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